Cas no 957829-29-7 (N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine)
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[2.2.1]heptan-2-amine, N-(4-fluorophenyl)-
- N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine
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- Inchi: 1S/C13H16FN/c14-11-3-5-12(6-4-11)15-13-8-9-1-2-10(13)7-9/h3-6,9-10,13,15H,1-2,7-8H2
- InChI Key: KXJYBCJJKJFVCS-UHFFFAOYSA-N
- SMILES: C12CC(CC1)CC2NC1=CC=C(F)C=C1
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-167735-0.05g |
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine |
957829-29-7 | 0.05g |
$407.0 | 2023-09-20 | ||
| Enamine | EN300-167735-0.1g |
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine |
957829-29-7 | 0.1g |
$427.0 | 2023-09-20 | ||
| Enamine | EN300-167735-0.25g |
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine |
957829-29-7 | 0.25g |
$447.0 | 2023-09-20 | ||
| Enamine | EN300-167735-0.5g |
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine |
957829-29-7 | 0.5g |
$465.0 | 2023-09-20 | ||
| Enamine | EN300-167735-1.0g |
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine |
957829-29-7 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-167735-2.5g |
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine |
957829-29-7 | 2.5g |
$949.0 | 2023-09-20 | ||
| Enamine | EN300-167735-5.0g |
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine |
957829-29-7 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-167735-10.0g |
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine |
957829-29-7 | 10g |
$3131.0 | 2023-06-04 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8675-1G |
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine |
957829-29-7 | 95% | 1g |
¥ 2,791.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8675-5G |
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine |
957829-29-7 | 95% | 5g |
¥ 8,375.00 | 2023-04-12 |
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine Suppliers
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine: A Comprehensive Overview
The compound with CAS No. 957829-29-7, commonly referred to as N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a bicyclic amine derivative with a unique structure that combines a bicyclo[2.2.1]heptane framework and a fluorophenyl substituent, making it a versatile building block for various applications.
Bicyclo[2.2.1]heptane is a highly stable and rigid bicyclic structure that provides the molecule with exceptional conformational rigidity. This property is particularly advantageous in drug design, where maintaining specific molecular geometries is crucial for achieving desired biological activities. The fluorophenyl group attached to the nitrogen atom further enhances the molecule's electronic and steric properties, making it an attractive candidate for modulating interactions in biological systems.
Recent studies have highlighted the potential of N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine as a key intermediate in the synthesis of advanced materials and bioactive compounds. For instance, researchers have explored its role in constructing complex polycyclic frameworks, which are essential for developing novel pharmaceutical agents with improved efficacy and reduced side effects.
In terms of synthesis, this compound can be prepared via various methods, including cycloaddition reactions and ring-closing metathesis. These methods not only demonstrate the versatility of the molecule but also underscore its importance as a fundamental unit in organic synthesis.
From an applications perspective, N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine has shown promise in several areas:
- Pharmaceuticals: The compound serves as a valuable precursor for developing bioactive molecules with potential anti-inflammatory, analgesic, or anticancer properties.
- Catalysis: Its rigid structure makes it an ideal candidate for designing chiral catalysts or ligands in asymmetric synthesis.
- Materials Science: The molecule can be incorporated into polymer systems to enhance mechanical or thermal properties.
Looking ahead, ongoing research is focused on optimizing the synthesis routes of N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine to improve yield and reduce costs while exploring its potential in emerging fields such as nanotechnology and green chemistry.
In conclusion, N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine stands out as a multifaceted compound with immense potential across diverse scientific disciplines. Its unique structure, combined with cutting-edge research advancements, positions it as a cornerstone for future innovations in organic chemistry and beyond.
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